3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde
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Overview
Description
3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde: is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of 259.1 g/mol . It is characterized by the presence of a bromine atom, two methoxy groups, and a methyl group attached to a benzaldehyde core. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde typically involves the bromination of 4,6-dimethoxy-2-methylbenzaldehyde. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: It can participate in substitution reactions where the bromine atom is replaced by other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-bromo-4,6-dimethoxy-2-methylbenzoic acid.
Reduction: Formation of 3-bromo-4,6-dimethoxy-2-methylbenzyl alcohol.
Substitution: Formation of 3-azido-4,6-dimethoxy-2-methylbenzaldehyde or 3-thio-4,6-dimethoxy-2-methylbenzaldehyde.
Scientific Research Applications
Chemistry:
3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .
Biology:
In biological research, this compound is used to study the effects of brominated aromatic aldehydes on biological systems. It is also employed in the synthesis of bioactive molecules and pharmaceuticals .
Medicine:
The compound is investigated for its potential therapeutic properties. It is used in the development of new drugs and as a reference compound in pharmacological studies .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity and other cellular processes .
Comparison with Similar Compounds
- 3-Bromo-4-hydroxybenzaldehyde
- 3-Bromo-4-methylbenzaldehyde
- 2,4-Dimethoxy-3-methylbenzaldehyde
Comparison:
Compared to similar compounds, 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in organic synthesis and scientific research .
Biological Activity
3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde (CAS Number: 1586014-35-8) is a substituted benzaldehyde that has garnered attention for its potential biological activities. This compound features a bromine atom and two methoxy groups on the aromatic ring, which may influence its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of halogens and methoxy groups can enhance the lipophilicity and bioavailability of these compounds, potentially leading to increased efficacy against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | TBD | Staphylococcus aureus |
4-Methoxybenzaldehyde | 32 | Escherichia coli |
3-Bromo-5-methoxybenzaldehyde | 16 | Pseudomonas aeruginosa |
MIC = Minimum Inhibitory Concentration
Anti-Cancer Properties
Recent studies have explored the anti-cancer potential of benzaldehyde derivatives. The structural modifications in this compound may contribute to its ability to induce apoptosis in cancer cells.
Case Study:
A study investigated the cytotoxic effects of various benzaldehyde derivatives on human cancer cell lines. The results indicated that compounds with similar structural features showed IC50 values ranging from 10 to 25 µM against breast cancer cells (MCF-7) .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could interact with nuclear receptors or other protein targets, modulating their activity and influencing cellular processes such as proliferation and apoptosis.
Structure-Activity Relationship (SAR)
The presence of bromine and methoxy groups significantly influences the compound's biological properties. SAR studies suggest that:
- Bromine Substitution: Enhances lipophilicity and may improve penetration through cell membranes.
- Methoxy Groups: Can alter electronic properties and steric hindrance, affecting binding affinity to biological targets.
Table 2: Structure-Activity Relationship Insights
Substituent | Effect on Activity |
---|---|
Bromine | Increased antimicrobial potency |
Methoxy | Enhanced cytotoxicity in cancer cells |
Properties
Molecular Formula |
C10H11BrO3 |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
3-bromo-4,6-dimethoxy-2-methylbenzaldehyde |
InChI |
InChI=1S/C10H11BrO3/c1-6-7(5-12)8(13-2)4-9(14-3)10(6)11/h4-5H,1-3H3 |
InChI Key |
WESULUKFGNILAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1Br)OC)OC)C=O |
Origin of Product |
United States |
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